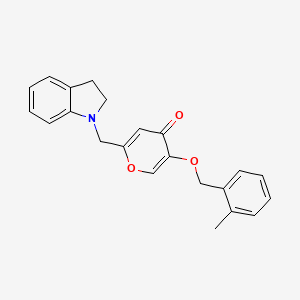

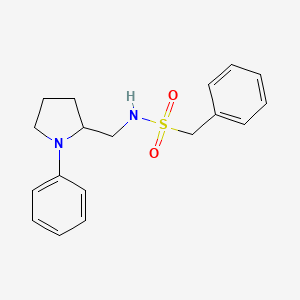

2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H21NO3 and its molecular weight is 347.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Fused Pyrano[2,3-b]Indoles

- A study by Yang et al. (2012) highlights the use of a chiral N-heterocyclic carbene-catalyzed Diels-Alder reaction for synthesizing fused pyrano[2,3-b]indoles, which are significant in pharmaceutical chemistry due to their biological activity. This method yields products with high diastereoselectivity and enantioselectivity, crucial for the desired pharmacological effects (Yang et al., 2012).

Cyclization Reactions for Heterocyclic Compounds Synthesis

- Dai et al. (2016) report a facile synthesis of indolin-2-one derivatives through a Brønsted acid-catalyzed selective cyclization reaction. This process results in new five-membered heterocyclic compounds, showcasing the versatility of indolin-2-ones in synthesizing diverse bioactive compounds (Dai et al., 2016).

Alkenylation of Indolin-2-ones

- Kumar et al. (2013) developed a base-induced alkenylation of indolin-2-ones, leading to the synthesis of various alkenylated indoline-2-ones. This study offers insights into the reaction conditions and the stability of the resulting compounds, broadening the scope of indolin-2-one chemistry in synthesizing structurally diverse molecules (Kumar et al., 2013).

Spirocyclic 2-Amino-4H-Pyrans Synthesis

- Arsen'eva and Arsen'ev (2009) describe the synthesis of condensed 2-amino-4H-pyrans by reacting 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with indolin-2-ones. This work adds to the body of knowledge on the synthesis of spirocyclic compounds, which are prominent in drug development (Arsen'eva & Arsen'ev, 2009).

Novel Anticancer Agent Synthesis

- Penthala et al. (2010) synthesized N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, demonstrating significant in vitro cytotoxicity against various human tumor cell lines. This research signifies the potential of indolin-2-one derivatives as leads in anticancer drug development (Penthala et al., 2010).

Mécanisme D'action

Target of Action

Compounds like “2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one” often target specific proteins or enzymes in the body. These targets are usually key components of certain biochemical pathways .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein or enzyme. This can result in the activation or inhibition of the target, leading to changes in the biochemical pathway .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Changes in these pathways can have downstream effects on various biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological environment .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-16-6-2-3-8-18(16)14-26-22-15-25-19(12-21(22)24)13-23-11-10-17-7-4-5-9-20(17)23/h2-9,12,15H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPTWIPDYXSFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)

![N-(4-acetylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2545249.png)

![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

![2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545258.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2545263.png)

![1,2-diamino-N-(butan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2545265.png)

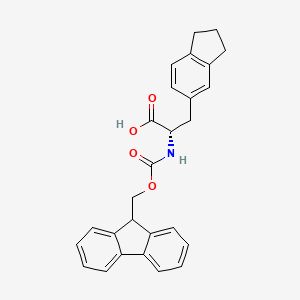

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)